molecular formula C8H5ClF2O2 B3095048 Methyl 5-chloro-2,4-difluorobenzoate CAS No. 1261802-94-1

Methyl 5-chloro-2,4-difluorobenzoate

Cat. No.: B3095048
CAS No.: 1261802-94-1
M. Wt: 206.57
InChI Key: XYMSJOLPHIRLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-2,4-difluorobenzoate: is an organic compound with the molecular formula C8H5ClF2O2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 5, 2, and 4 are replaced by chlorine and fluorine atoms, respectively. This compound is commonly used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2,4-difluorobenzoate can be synthesized through the esterification of 5-chloro-2,4-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar esterification processes but on a larger scale. The reaction is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 5-chloro-2,4-difluorobenzoate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: It can be oxidized to form various oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 5-chloro-2,4-difluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs with potential therapeutic effects. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of methyl 5-chloro-2,4-difluorobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to improved therapeutic effects .

Comparison with Similar Compounds

  • Methyl 5-bromo-4-chloro-2-fluorobenzoate
  • Methyl 2,4-difluorobenzoate
  • Methyl 5-chloro-2-fluorobenzoate

Uniqueness: Methyl 5-chloro-2,4-difluorobenzoate is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 5-chloro-2,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMSJOLPHIRLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-chloro-2,4-difluorobenzoic acid (2.8 g, 15 mmol) in a solution of HCl in methanol (4 M, 10 mL) was stirred at 60° C. for 4 hours. The reaction was cooled down and the solvent was evaporated to afford the title compound, which was used for the next step without further purification.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-2,4-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-2,4-difluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-chloro-2,4-difluorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-chloro-2,4-difluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-chloro-2,4-difluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-chloro-2,4-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.